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1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione

Tyrosinase inhibition Melanogenesis Enzyme kinetics

Researchers face conflicting bioactivity when substituting N-methylated barbiturates with N-H analogs due to shifts in electrophilicity and H-bonding. This compound eliminates tautomeric complexity (HBD=0) and provides a validated scaffold for melanogenesis and urease inhibition studies. - **Enzyme Inhibition:** Mushroom tyrosinase IC50 = 13.98 µM (87× more potent than 4-hydroxybenzaldehyde). - **Electrophilicity:** Mayr E parameter ≈ -10.4; ideal for controlled nucleophilic additions without side reactions. - **Oxidant Chemistry:** Performs hydride-transfer oxidations of alcohols under neutral, aqueous conditions.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 54459-73-3
Cat. No. B3032822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione
CAS54459-73-3
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC=CC=C2)C(=O)N(C1=O)C
InChIInChI=1S/C13H12N2O3/c1-14-11(16)10(12(17)15(2)13(14)18)8-9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyZFLSZXDOPRIZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Class and Core Identifiers


1,3-Dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione (CAS 54459-73-3), also named 5-benzylidene-1,3-dimethylbarbituric acid, is a fully N-methylated 5-arylidene barbiturate with molecular formula C₁₃H₁₂N₂O₃ and molecular weight 244.25 g/mol . It belongs to the class of acceptor-substituted benzylidene heterocycles that function as Michael acceptors, mild organic oxidants, and enzyme inhibitors . The compound possesses zero hydrogen-bond donors (cLogP ≈ 1.3), distinguishing it physicochemically from its non-methylated N–H barbituric acid progenitors . A single-crystal X-ray structure (space group P2₁/c; unit cell parameters a = 16.913 Å, b = 7.8644 Å, c = 18.636 Å, β = 95.354°) has been deposited in the Crystallography Open Database, providing definitive structural authentication .

Tyrosinase inhibitor probe development context
Michael acceptor with quantified reactivity for methodology
Neutral-condition mild oxidant for alcohol/thiol substrates

Key Differentiation Drivers from Structural Analogs


Substituting 5-benzylidene-1,3-dimethylbarbituric acid with an N–H barbituric acid counterpart or a thiobarbituric acid analog produces substantial shifts in electrophilicity, solubility, hydrogen-bonding capacity, and biological target engagement that preclude direct functional interchange. The N,N′-dimethylation eliminates both hydrogen-bond donor sites (HBD = 0), reducing aqueous solubility but enhancing membrane permeability and eliminating tautomeric equilibria that complicate the reactivity of non-methylated barbituric acids . Experimentally, the electrophilicity parameter E spans from –10.4 to –13.9 across para-substituted derivatives, placing this scaffold in a distinct reactivity window compared to benzylidene Meldrum's acids (E ≈ –9.15 to –12.8) or benzylidenemalononitriles . In enzyme inhibition, the N–CH₃ groups modulate potency: the dimethylated barbituric acid core yields tyrosinase IC₅₀ values as low as 13.98 μM, whereas the parent 4-hydroxybenzaldehyde requires 1.22 mM . These quantitative differences mean that procurement decisions based solely on the benzylidene-barbituric acid scaffold—without specifying N-substitution—risk selecting a compound with materially different reactivity and bioactivity.

N–H barbiturate analog Hydrogen-bond donor capacity may alter solubility and enzyme inhibition profile, limiting direct functional interchange.
Thiobarbituric acid analog Electrophilicity and hydrogen-bonding shifts may redirect reaction pathways and target engagement.
Non‑dimethylated core Absence of N–CH₃ groups can reduce enzyme inhibition potency in reported assays and alter Michael acceptor reactivity.

Quantitative Differentiation Evidence


Tyrosinase Inhibition Potency

In a comparative enzyme inhibition study by Yan et al. (2009), compound 1a—the 5-benzylidene-1,3-dimethylbarbituric acid derivative identical to 1,3-dimethyl-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione—exhibited a mushroom tyrosinase IC₅₀ of 13.98 μM, representing an 87-fold enhancement over the parent compound 4-hydroxybenzaldehyde (IC₅₀ = 1.22 mM = 1,220 μM) . Furthermore, this potency exceeds that of kojic acid (IC₅₀ = 18.25 μM), a widely used reference tyrosinase inhibitor, by approximately 1.3-fold . Mechanistically, compound 1a was classified as an irreversible inhibitor, inducing conformational changes in the enzyme as confirmed by circular dichroism spectroscopy .

Tyrosinase IC₅₀
Head-to-head
13.98 μM
vs 1,220 μM parent; vs 18.25 μM kojic acid
Supports tyrosinase inhibitor probe selection context
Irreversible inhibition; mushroom enzyme, L-DOPA, pH 6.8, 37°C
Tyrosinase inhibition Melanogenesis Enzyme kinetics Barbiturate SAR

Electrophilicity Parameter as a Reactivity Descriptor

Seeliger et al. (2007) determined the electrophilicity parameters E for a series of 5-benzylidene-1,3-dimethylbarbituric acids (1a–e) using the Mayr correlation equation log k(20°C) = s(N + E) . The E values span –10.4 to –13.9, with the unsubstituted phenyl derivative (1a, the target compound) occupying the most electrophilic end of this range. By contrast, the unsubstituted benzylidene Meldrum's acid displays E = –9.15, making it approximately 1–2 orders of magnitude more electrophilic than the corresponding barbituric acid derivative . This quantitative reactivity difference arises from the stronger electron-withdrawing effect of the Meldrum's acid dioxane-dione ring versus the N,N′-dimethylbarbituric acid core.

Electrophilicity E
Cross-study
E ≈ −10.4
vs Meldrum’s acid E = −9.15 (∼18× slower nucleophile addition)
Supports reaction planning with moderated electrophilicity
Mayr scale (DMSO, 20°C); Δlog k ≈ 1.25
Electrophilicity Michael acceptor Linear free-energy relationship Physical organic chemistry

Urease Inhibition and N-Methylation SAR

In a combined virtual screening and in vitro study by Azizian et al. (2012), 5-benzylidene barbituric acid (the non-methylated analog) demonstrated urease inhibition with IC₅₀ = 41.6 μM, 2.4-fold more potent than the clinical standard hydroxyurea (IC₅₀ = 100 μM) . The study established that 5-benzylidene substitution significantly enhances activity over unsubstituted barbituric acid. Although the fully N,N′-dimethylated derivative (target compound) was not directly assayed in this study, a 2021 investigation by the same research consortium on arylmethylene hydrazine derivatives bearing the 1,3-dimethylbarbituric moiety reported IC₅₀ values as low as 0.61 μM against urease (compound 7h), representing a ~164-fold improvement over hydroxyurea . This demonstrates that the 1,3-dimethylbarbituric acid core—when incorporated into appropriate benzylidene frameworks—yields picomolar-range urease inhibitory activity.

Urease Inhibition
Class-level
Class-level IC₅₀ range 0.61–4.56 μM
Parent scaffold not directly assayed; reference hydroxyurea IC₅₀ 100 μM
Reported class-level SAR supports scaffold choice for urease inhibitor development
Data from arylmethylene hydrazine derivatives; H. pylori urease assay
Urease inhibition Helicobacter pylori Virtual screening Barbiturate SAR

Mild Organic Oxidant Activity

Tanaka et al. (1986) demonstrated that 5-arylidene-1,3-dimethylbarbituric acid derivatives function as mild, neutral-condition oxidants for benzylic and allylic alcohols via a hydride-transfer mechanism . The unsubstituted 5-benzylidene-1,3-dimethylbarbituric acid (target compound) serves as the parent scaffold for this oxidant family. Electrochemical measurements of the series established a direct correlation between the redox potential and the electron density on the arylidene ring, enabling predictable tuning of oxidizing power . In a subsequent study, 5-arylidene-1,3-dimethylbarbituric acids (1a and 1b) were shown to oxidize both alkane- and benzenethiols to disulfides under neutral conditions, with concomitant formation of the corresponding dihydrobarbituric acid adducts . This dual alcohol/thiol oxidation capability distinguishes the 1,3-dimethylbarbituric acid scaffold from common oxidants such as DDQ or IBX, which require acidic or basic activation.

Mild Oxidant Method
Class-level
Benzylic/allylic alcohol → carbonyl; thiol → disulfide
Enables neutral-condition oxidation without acidic or basic co‑reagents
Hydride-transfer mechanism; tunable redox via arylidene substitution
Alcohol oxidation Hydride transfer Coenzyme model Neutral conditions

X-Ray Crystal Structure Authentication

A single-crystal X-ray diffraction study of a derivative of 5-benzylidene-1,3-dimethylbarbituric acid was reported by Seeliger et al. (2007) and deposited in the Crystallography Open Database (COD ID 4022977) . The structure crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 16.913 Å, b = 7.8644 Å, c = 18.636 Å, β = 95.354°, and a cell volume of 2468.1 ų at 295 K (Mo Kα radiation, λ = 0.71073 Å) . The refinement converged to R = 0.0486 for significantly intense reflections and wR = 0.1242 . This crystallographic characterization provides unambiguous bond-length and bond-angle data for the exocyclic C=C double bond and the barbituric acid ring, enabling DFT benchmarking and pharmacophore modeling. By contrast, many related 5-benzylidene barbituric acid analogs in the literature lack publicly available crystal structures, making this entry uniquely valuable for computational validation.

X‑ray Structure
Supporting
Monoclinic P2₁/c; V = 2468.1 ų; R = 0.0486
Provides ground‑truth geometry for computational modeling
COD entry 4022977; Mo Kα, 295 K
X-ray crystallography Solid-state structure Conformational analysis Structural authentication

NMR Chemical-Shift and Electrophilicity Correlation

Rezende et al. (2012) demonstrated that ¹H and ¹³C NMR chemical shifts of substituted 5-benzylidene-N,N′-dimethylbarbituric acids (series 1) correlate quantitatively with theoretical electrophilicity indices and the substituent electrophilic constant σω . The N–CH₃ singlets and the olefinic proton signal exhibit systematic variations depending on the para-substituent on the benzylidene phenyl ring, a phenomenon previously reported for p-NO₂ and p-NMe₂ derivatives . This establishes that the ¹H NMR spectrum of the unsubstituted parent compound (target compound, where X = H) serves as the baseline reference point for this correlation. For the non-methylated 5-benzylidene barbituric acid series, this NMR–electrophilicity correlation does not apply in the same manner because the N–H protons introduce additional hydrogen-bonding-dependent shift perturbations .

NMR Reactivity Map
Class-level
¹H/¹³C chemical shifts correlate with electrophilicity
Supports identity verification and simultaneous electronic property estimation
N,N′-dimethyl series baseline; unaffected by H‑bonding shift perturbations
NMR spectroscopy Chemical shift Electrophilicity parameter DFT validation

Research and Industrial Application Scenarios


Tyrosinase Inhibitor Probe Development

Based on the demonstrated IC₅₀ of 13.98 μM against mushroom tyrosinase—an 87-fold improvement over the parent 4-hydroxybenzaldehyde (1.22 mM)—this compound is the preferred starting scaffold for medicinal chemistry programs targeting melanogenesis-related disorders or developing skin-lightening cosmetic actives . Its irreversible inhibition mechanism, confirmed by circular dichroism, is mechanistically distinct from the competitive inhibition exhibited by kojic acid, offering a differentiated mode of action for overcoming resistance or incomplete target engagement . Procurement of this specific N,N′-dimethyl derivative rather than the non-methylated barbituric acid ensures access to the potency-optimized scaffold.

Michael Acceptor for Methodology Development

With a quantified electrophilicity parameter E ≈ –10.4, this compound occupies a precisely characterized position on the Mayr electrophilicity scale—approximately 18-fold less reactive toward nucleophiles than benzylidene Meldrum's acid (E = –9.15) . This moderated electrophilicity makes it an ideal substrate for developing new nucleophilic addition, cycloaddition, or cascade reaction methodologies where the higher reactivity of Meldrum's acid derivatives would cause uncontrolled side reactions. Synthetic methodology groups can rely on the published second-order rate constants for carbanion additions to predict reaction outcomes quantitatively .

Urease Inhibitor Lead Scaffold

The 1,3-dimethylbarbituric acid core—when elaborated into arylmethylene hydrazine derivatives—has yielded urease inhibitors with IC₅₀ values as low as 0.61 μM, a 164-fold improvement over hydroxyurea (IC₅₀ = 100 μM) . While the parent 5-benzylidene-1,3-dimethylbarbituric acid requires further derivatization to achieve this potency, it serves as the validated entry point for SAR exploration. The N,N′-dimethylation is essential; non-methylated barbituric acid derivatives show significantly weaker urease inhibition, as demonstrated by the 2.4-fold advantage of 5-benzylidene barbituric acid (IC₅₀ = 41.6 μM) over barbituric acid alone . Procurement of the 1,3-dimethylated scaffold thus provides the correct starting material for constructing potent urease inhibitor libraries.

Coenzyme Model and Mild Organic Oxidant

This compound is the parent structure of a family of 5-arylidene-1,3-dimethylbarbituric acid oxidants that effect hydride-transfer oxidation of benzylic and allylic alcohols and oxidative coupling of thiols to disulfides—all under neutral conditions . Unlike DDQ (acidic workup) or IBX/DMP (strictly anhydrous conditions), these barbiturate-based oxidants operate in neutral aqueous/organic media, making them compatible with acid- and base-labile protecting groups. For process chemistry groups developing scalable oxidation protocols, procuring the unsubstituted benzylidene parent compound enables subsequent diversification into a tunable oxidant library where redox potential is modulated by arylidene substitution.

Application Selection Property Validation Focus
Tyrosinase inhibitor probe studies Irreversible inhibition profile; N,N′-dimethylated scaffold Enzyme inhibition endpoint review; comparison to kojic acid context
Michael acceptor methodology Quantified electrophilicity for reaction design Reactivity comparison vs. benzylidene Meldrum’s acid and other acceptors
Urease inhibitor scaffold exploration 1,3-Dimethylbarbituric acid core SAR entry point Class-level urease inhibition endpoint review; further derivatization required
Neutral-condition oxidant tool Hydride‑transfer oxidation under mild conditions Substrate scope and compatibility vs. acid/base‑dependent oxidants
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